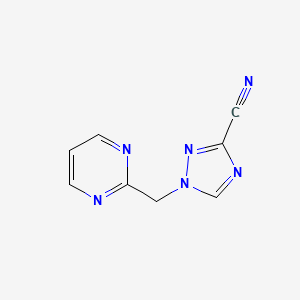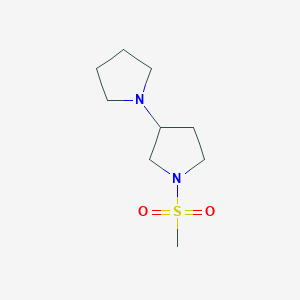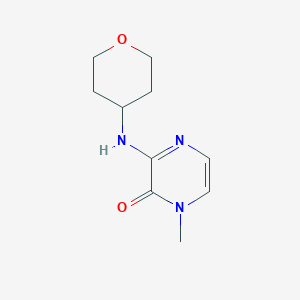
1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile, also known as PTAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PTAC is a heterocyclic compound that contains a pyrimidine ring and a triazole ring, and its unique structure makes it a promising candidate for various research areas.
Mécanisme D'action
1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile is believed to exert its effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis. 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile has also been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in certain types of cancer cells.
Biochemical and Physiological Effects:
1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile has also been shown to decrease the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile in lab experiments is its unique structure, which allows for the potential development of novel compounds with specific biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile. One area of interest is the development of 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile and its potential applications in various disease states. Finally, more research is needed to determine the optimal conditions for using 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile in lab experiments, including methods for improving its solubility.
Méthodes De Synthèse
1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile can be synthesized through a multistep process involving the reaction of pyrimidine-2-carboxaldehyde and 4-azidomethyl-1,2,4-triazole in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions to produce 1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile.
Applications De Recherche Scientifique
1-(Pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile has been found to have potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-cancer properties, as well as its ability to inhibit certain enzymes and proteins.
Propriétés
IUPAC Name |
1-(pyrimidin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c9-4-7-12-6-14(13-7)5-8-10-2-1-3-11-8/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAIKSXYUCAIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)


![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)